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Compound of Interest

Compound Name: NU-7031

Cat. No.: B1684132

Executive Summary

NU-7031 (8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-one) is a synthetic small molecule
inhibitor of DNA-dependent protein kinase (DNA-PK). It represents a critical "negative control”
or "scaffold probe" in the development of the highly potent NU-7441 series. While NU-7031
possesses the requisite morpholine ATP-mimetic pharmacophore, its chromen-2-one
(coumarin) core exhibits significantly reduced potency (

) compared to the isomeric chromen-4-one scaffold (

for NU-7441). This guide analyzes the structural reasons for this potency shift, providing a
masterclass in scaffold hopping and hinge-region binding geometry.

Chemical Architecture & Pharmacophore

NU-7031 is a coumarin derivative characterized by a morpholine ring at the 4-position and a
methoxy group at the 8-position.
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Feature Specification

) 8-methoxy-4-(morpholin-4-yl)-2H-chromen-2-
Chemical Name

one
Formula
Molecular Weight 261.27 g/mol
Core Scaffold 2H-chromen-2-one (Coumarin)

) 4-Morpholine (ATP mimetic), 8-Methoxy
Key Substituents ) N

(Lipophilic handle)

Target DNA-PK catalytic subunit (DNA-PKcs)

Structural Diagram (Graphviz)

The following diagram illustrates the chemical structure of NU-7031 and its critical functional
groups.
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Caption: Structural decomposition of NU-7031 showing the coumarin core and key
pharmacophores interacting with the DNA-PK active site.

Structure-Activity Relationship (SAR) Analysis

The development of NU-7031 was part of a "scaffold mapping" exercise to determine the
optimal arrangement of the carbonyl oxygen and the morpholine nitrogen for binding to the
DNA-PK hinge region (Val-2006).
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The Scaffold Hop: Chromen-4-one vs. Chromen-2-one

The primary SAR lesson from NU-7031 is the criticality of the carbonyl position.
e Chromen-4-one (e.g., NU-7026, NU-7441):
o The carbonyl oxygen is at position 4, adjacent to the morpholine.

o Interaction: This oxygen acts as a hydrogen bond acceptor for the backbone NH of the
hinge region residue (Val-2006). The morpholine nitrogen acts as a hydrogen bond
acceptor/donor pair.

o Result: High potency (nM range).[1]
e Chromen-2-one (NU-7031):

o The carbonyl oxygen is at position 2. The position 4 (where the morpholine is attached)
lacks a carbonyl.

o Interaction: The geometry is distorted. The carbonyl at position 2 is too far or improperly
angled to form the optimal hydrogen bond with the hinge. The ether oxygen (position 1) is
a weak acceptor.

o Result: Reduced potency (

SAR Data Comparison
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DNA-PK

Compound Scaffold 8-Substituent Mechanism
Weak Hinge
NU-7031 Chromen-2-one Methoxy 1.7 M )
Binder
Benzochromen- _ _
NU-7026 (Fused Ring) 0.23 uM Moderate Binder
4-one
) ) Strong Binder +
Dibenzothiophen .
NU-7441 Chromen-4-one 0.014 uM Hydrophobic
e

Pocket

Mechanistic Pathway Diagram

This diagram details the signaling pathway inhibition and the specific SAR failure mode of NU-
7031.
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Caption: Pathway map showing DNA-PK activation by DSBs and the weak inhibition interface
of NU-7031 due to scaffold misalignment.

Experimental Protocols
A. Chemical Synthesis of NU-7031
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The synthesis typically follows a chlorination-displacement strategy starting from a substituted
hydroxycoumarin.

Reagents:

2-Hydroxy-3-methoxybenzoic acid (or 2-methoxyphenol derivative)

Phosphorus oxychloride (

)

Morpholine

Triethylamine (

Protocol:

e Cyclization (Core Formation): React 2-hydroxy-3-methoxy-acetophenone with diethyl
carbonate in the presence of sodium hydride (NaH) to yield 4-hydroxy-8-methoxy-2H-
chromen-2-one.

o Chlorination: Reflux the 4-hydroxy intermediate with neat

(or with
) for 4 hours.
o Validation: Monitor by TLC (shift to higher

).

o Workup: Pour onto ice, filter the precipitate to obtain 4-chloro-8-methoxy-2H-chromen-2-
one.

¢ Nucleophilic Substitution: Dissolve the 4-chloro intermediate in ethanol or DMF. Add 2
equivalents of morpholine.

o Reflux for 2—6 hours.
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o Mechanism:[2][3][4][5][6]
displacement of the chloride by the morpholine nitrogen.

 Purification: Evaporate solvent. Recrystallize from ethanol/water to yield NU-7031 as off-
white crystals.

o QC: Verify structure via

-NMR (Look for morpholine peaks at 3.2—-3.8 ppm and coumarin protons).

B. DNA-PK Kinase Assay

To verify the

(1.7
), use a radioisotope or fluorescence-based kinase assay.

Materials:

o Purified DNA-PKcs/Ku70/80 complex.

e Substrate: p53 peptide or biotinylated-DNA-PK peptide.
« or fluorescent ATP analog.

Protocol:

o Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT, 25 mM
-glycerophosphate.

» Activation: Pre-incubate DNA-PK enzyme (20 ng) with sheared calf thymus DNA (10

) for 10 min to activate the kinase.

e Inhibitor Addition: Add NU-7031 (dissolved in DMSO) in a serial dilution (0.1
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to 100

)

e Reaction Start: Add ATP mix (50

cold ATP + tracer). Incubate at 30°C for 30 min.

» Termination: Stop reaction with 30% acetic acid (radioactive) or EDTA (fluorescent).
o Detection: Spot on phosphocellulose paper, wash, and count via scintillation.

e Analysis: Plot % Activity vs. Log[NU-7031]. Fit to sigmoidal dose-response curve to extract
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Relationship & Chemical Biology]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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